REACTION_CXSMILES
|
C([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:11]([CH2:16][CH2:17][OH:18])[C:10]=1[CH:19]([OH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)C1C=CC=CC=1.C(OC1C(=O)C=CN(CCO)C=1C(C1C=CC=CC=1)OC1CCCCO1)C1C=CC=CC=1>C(O)C.Cl>[OH:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:11]([CH2:16][CH2:17][OH:18])[C:10]=1[CH:19]([OH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
|
Name
|
3-Benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(N(C=CC1=O)CCO)C(C1=CC=CC=C1)O
|
Name
|
3-benzyloxy-1-(2-hydroxy-ethyl)-2-[phenyl-(tetrahydropyran-2-yloxy)-methyl]-1H-pyridin-4-one
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(N(C=CC1=O)CCO)C(OC1OCCCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Then, with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol is removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue is diluted with 50 ml of water
|
Type
|
ADDITION
|
Details
|
25 ml of saturated aqueous sodium hydrogen carbonate solution are added
|
Type
|
FILTRATION
|
Details
|
The resulting product is filtered off
|
Type
|
WASH
|
Details
|
washed with water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(N(C=CC1=O)CCO)C(C1=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |